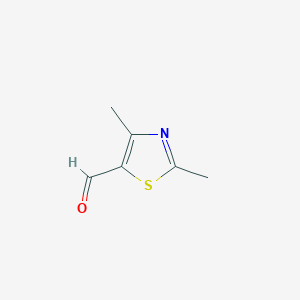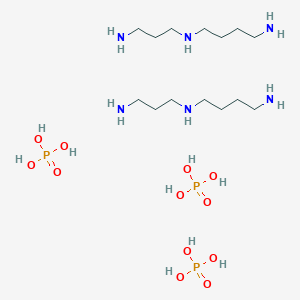
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)butane-1,4-diamine;phosphoric acid, commonly known as spermidine, is a polyamine compound that is found in all living cells. It is involved in various cellular processes, including DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has gained attention in recent years due to its potential health benefits, including anti-aging and neuroprotective effects.
Mechanism Of Action
Spermidine is thought to exert its effects through various mechanisms, including autophagy induction, antioxidant activity, and modulation of gene expression. Autophagy is a process by which cells recycle damaged or dysfunctional components, and spermidine has been shown to induce autophagy in various cell types. Spermidine also has antioxidant activity, which may protect cells from oxidative stress. Additionally, spermidine has been shown to modulate gene expression, potentially influencing various cellular processes.
Biochemical And Physiological Effects
Spermidine has numerous biochemical and physiological effects. It is involved in DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, spermidine has been shown to improve cardiovascular function, reducing blood pressure and improving endothelial function.
Advantages And Limitations For Lab Experiments
Spermidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has been shown to have low toxicity and is generally well-tolerated. However, spermidine can be difficult to work with due to its tendency to form aggregates and its sensitivity to pH and temperature.
Future Directions
There are numerous future directions for research on spermidine. One area of interest is its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms underlying its effects, as well as its potential side effects and interactions with other compounds. Finally, there is a need for standardized methods for measuring spermidine levels in various tissues and fluids, as well as for determining optimal dosages for therapeutic use.
Synthesis Methods
Spermidine can be synthesized through a variety of methods, including the reaction between putrescine and 4-aminobutanol, or the reaction between putrescine and 3-aminopropanal. These reactions can be catalyzed by various enzymes, including spermidine synthase.
Scientific Research Applications
Spermidine has been studied extensively for its potential health benefits. Research has shown that spermidine can increase lifespan in various model organisms, including yeast, flies, and mice. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
1945-32-0 |
|---|---|
Product Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
Molecular Formula |
C14H47N6O12P3 |
Molecular Weight |
584.48 g/mol |
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChI Key |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Other CAS RN |
49721-50-8 |
synonyms |
N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
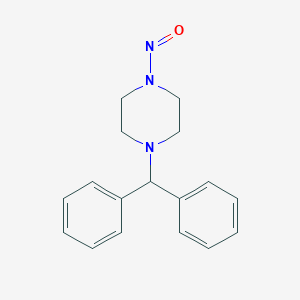
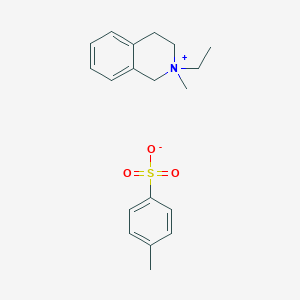
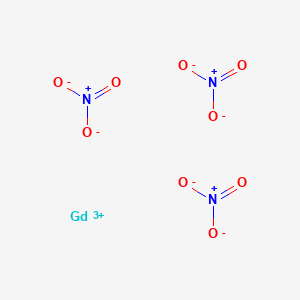
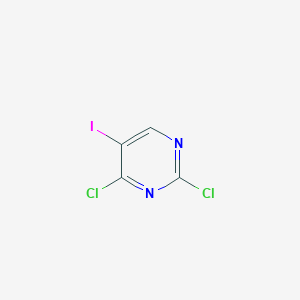
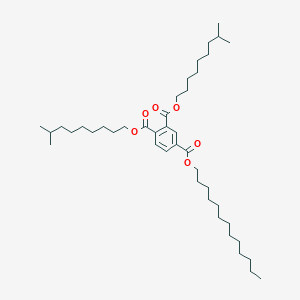
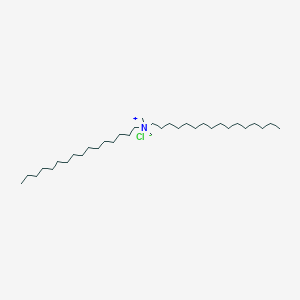
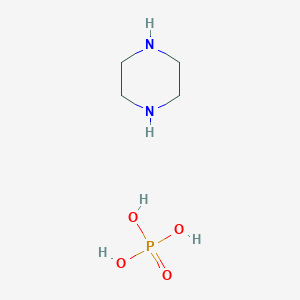
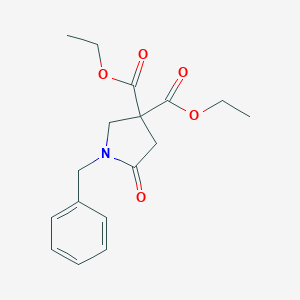
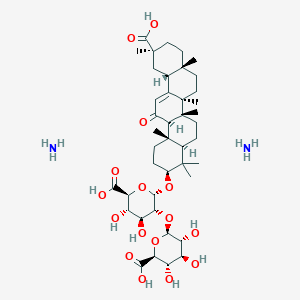
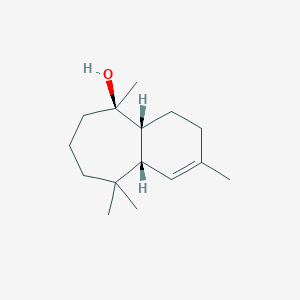
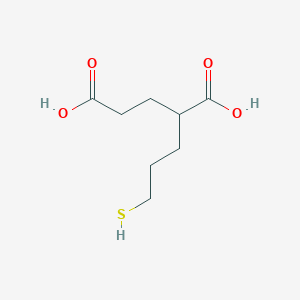
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
